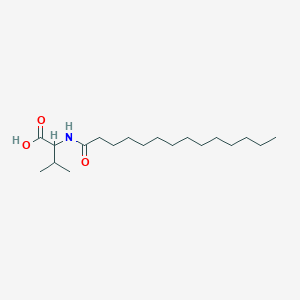

N-Tetradecanoylvaline

Description

Historical Context and Initial Research Trajectories of N-Acyl Amino Acids

The existence of N-acyl amino acids in biological systems has been known for a considerable time, with early examples including the identification of N-isovaleroylglycine in patients with isovaleric acidemia. frontiersin.org However, for a long period, knowledge was primarily limited to short-chain N-acyl amino acids, which were often identified as biomarkers for various metabolic diseases. frontiersin.org

A renewed and broader interest in this class of compounds was sparked by discoveries in the field of endocannabinoids. mdpi.comnih.gov The identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors led researchers to explore other structurally related fatty acid amides. mdpi.comnih.gov This exploration led to the synthesis of various N-acyl amino acids for structure-activity relationship studies, which were later identified as naturally occurring molecules in mammalian tissues. mdpi.comnih.govgerli.com

The advent of advanced analytical techniques, particularly in proteomics and lipidomics, has been a major driver in the discovery of a vast number of naturally occurring N-acyl amines. mdpi.comnih.gov These technological advancements have allowed for the identification of over 50 distinct species of N-acyl amino acids in mammalian tissues, highlighting the structural and functional diversity of this lipid family. nomuraresearchgroup.compnas.org Initial research trajectories were often focused on their roles as signaling molecules, with studies investigating their involvement in pain sensation, bone remodeling, and metabolic regulation. nomuraresearchgroup.com

Significance of Valine-Derived Lipid Conjugates in Chemical Biology and Material Science

In the realm of chemical biology , valine-derived lipid conjugates are of interest due to their potential to interact with and modulate biological systems. The neutral amino acid head group of valine, combined with a fatty acyl chain, can influence mitochondrial respiration. nomuraresearchgroup.com Certain N-acyl amino acids with neutral amino acid head groups have been shown to act as endogenous uncouplers of mitochondrial respiration, which can impact cellular energy metabolism. nomuraresearchgroup.comresearchgate.net This has led to research into their potential roles in metabolic homeostasis. wikipedia.org

From a material science perspective, the amphiphilic nature of molecules like N-Tetradecanoylvaline makes them fascinating building blocks for self-assembling systems. Lipoamino acids, in general, are known to self-assemble into a variety of supramolecular structures, including micelles, vesicles, nanotubes, and fibers. csic.es The specific structure formed is highly dependent on factors such as the amino acid sequence and the length of the lipid tail. csic.es These self-assembled structures have potential applications as surfactants and low-molecular-weight gelators. csic.es The ability to form stable structures in both aqueous and non-aqueous solvents opens up possibilities for their use in creating novel biomaterials and drug delivery systems. csic.es

Scope and Research Objectives for Comprehensive Investigation of this compound

While broad research has been conducted on the family of N-acyl amino acids, comprehensive investigations into specific molecules like this compound are still emerging. The primary research objectives for a thorough study of this compound would logically follow from the known properties of its constituent parts and the broader class of N-acyl amino acids.

A key research area is the detailed characterization of its physicochemical properties . This includes determining its critical micelle concentration, understanding its phase behavior in different solvents, and characterizing the morphology of its self-assembled structures using techniques like electron microscopy and small-angle X-ray scattering.

Another significant research objective lies in elucidating its biological activity . Based on the known functions of other N-acyl amino acids, investigations would likely focus on its potential role as a signaling molecule. This could involve screening for interactions with G-protein coupled receptors and ion channels, as well as studying its effects on cellular processes like mitochondrial function and inflammation. nomuraresearchgroup.comnih.govnih.gov

Furthermore, exploring its potential applications in biotechnology and medicine would be a crucial aspect of future research. This could include evaluating its efficacy as a biosurfactant, its potential as a component in drug delivery vehicles, or its utility as a tool to probe biological pathways. The synthesis of analogs of this compound could also be pursued to establish structure-activity relationships and optimize its properties for specific applications. nomuraresearchgroup.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₃₇NO₃ |

| Molecular Weight | 327.50 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO. Insoluble in water. |

| Melting Point | Not definitively established, but expected to be a waxy solid at room temperature. |

This data is representative of a compound of this class and may vary based on experimental conditions.

Table 2: Overview of Research Areas for N-Acyl Amino Acids

| Research Area | Focus of Investigation | Examples of N-Acyl Amino Acids Studied |

| Neuropharmacology | Modulation of pain perception, interaction with cannabinoid and TRPV1 receptors. nomuraresearchgroup.comnih.gov | N-arachidonoyl glycine (B1666218), N-oleoyl serine nomuraresearchgroup.com |

| Metabolism | Regulation of mitochondrial respiration, energy expenditure, and glucose homeostasis. nomuraresearchgroup.comresearchgate.net | N-oleoyl leucine, N-oleoyl phenylalanine nomuraresearchgroup.com |

| Material Science | Self-assembly into micelles, vesicles, and gels for applications as surfactants and biomaterials. csic.es | C12-Serine csic.es |

| Cell Signaling | Acting as endogenous signaling molecules in various physiological processes. pnas.orgwikipedia.org | N-palmitoyl ethanolamine (B43304), N-oleoyl ethanolamine wikipedia.org |

Properties

IUPAC Name |

3-methyl-2-(tetradecanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYJHOKDLDLGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607507 | |

| Record name | N-Tetradecanoylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-30-7 | |

| Record name | N-Tetradecanoylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tetradecanoylvaline and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis remains the primary route for the production of N-Tetradecanoylvaline and its derivatives. These approaches offer versatility and control over reaction conditions to achieve high yields and purity. The core of these methods involves the activation of the carboxylic acid group of tetradecanoic acid to facilitate its reaction with the amino group of valine.

The formation of the amide bond between the tetradecanoyl group and the valine nitrogen is the key step in synthesizing this compound. This is typically achieved through acylation reactions where an activated form of tetradecanoic acid is used.

A highly effective and widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.org This method employs a fatty acyl chloride, in this case, tetradecanoyl chloride (also known as myristoyl chloride), as the acylating agent. researchgate.net The reaction involves the nucleophilic attack of the amino group of valine on the electrophilic carbonyl carbon of tetradecanoyl chloride. organic-chemistry.org

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions, such as the hydrolysis of the fatty acyl chloride. cam.ac.uk Key parameters that are manipulated include the choice of base, solvent system, pH, and reactant stoichiometry. researchgate.netgoogle.com

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction's efficiency. While aqueous sodium hydroxide (B78521) is common, other inorganic bases like potassium carbonate can be used, often in combination with organic solvents like tetrahydrofuran (B95107) (THF). researchgate.net The use of aprotic organic solvents can be advantageous. Organic bases, such as pyridine, can also be employed to act as both a base and a catalyst. cam.ac.uk

pH Control: Maintaining an optimal pH is essential. The reaction is typically performed under alkaline conditions (pH 10-13) to ensure the amino acid's amino group is deprotonated and thus nucleophilic. researchgate.net However, excessively high pH can increase the rate of hydrolysis of the acyl chloride. cam.ac.uk Therefore, a controlled addition of the base or the use of a continuous injection technique can be employed to maintain the pH within the optimal range throughout the reaction. researchgate.net

Catalysts: To improve reaction rates and yields, catalysts can be introduced. For instance, the use of cationic surfactants as phase-transfer catalysts has been shown to be effective in the N-acylation of amino acids, leading to very high or almost quantitative yields. researchgate.net

Below is a table illustrating how reaction conditions can be optimized for the synthesis of N-acyl amino acids, using the synthesis of Lauroyl Lysine as a representative example.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Yield (%) |

| pH | 10 | 11.5 | 13 | 97.77 |

| Solvent | Water/THF | Water/DCM | Water | 85-95 |

| Base | NaOH | K2CO3 | Pyridine | 90-98 |

| Catalyst | None | Cationic Surfactant | None | 99+ |

This is an interactive data table based on generalized findings for N-acyl amino acid synthesis. Yields are illustrative and depend on the specific amino acid and fatty acyl chloride used.

The chemical structure of this compound, with its free carboxylic acid group, allows for the synthesis of various derivatives, primarily through esterification and amidation reactions.

The carboxylic acid moiety of this compound can be converted into an ester through various esterification methods. This involves reacting the N-acyl amino acid with an alcohol in the presence of an acid catalyst. For example, methyl or ethyl esters can be readily prepared by reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions.

The synthesis of glucosyl esters is more complex and typically requires the use of protected glucose derivatives to ensure selective reaction at a specific hydroxyl group and to prevent unwanted side reactions. A plausible route involves the coupling of this compound with a suitably protected glucose molecule, such as 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, using a dehydrating agent or coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). This is followed by a deprotection step to remove the acetyl groups, yielding the this compound glucosyl ester. The formation of N-glycosyl amides, a related class of compounds, can be achieved through various methods, including the coupling of amides to glycosyl halides. openaccesspub.org

To produce an amide derivative of this compound, its carboxylic acid group must be activated to facilitate a reaction with an amine. A common laboratory method is to first convert the carboxylic acid to a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂). The resulting N-tetradecanoylvalinyl chloride can then be reacted with a primary or secondary amine to form the desired amide derivative.

Alternatively, peptide coupling reagents can be used to directly form the amide bond between this compound and an amine, avoiding the need to isolate the acyl chloride intermediate. Another synthetic strategy involves the aminolysis of an this compound ester, where the ester is treated with ammonia (B1221849) or a primary/secondary amine to yield the amide. youtube.com Enzymatic strategies using lipases or aminoacylases are also being explored as greener alternatives for the synthesis of N-acyl amino acid amides. nih.gov

Synthesis of this compound Derivatives

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic synthesis utilizes enzymes, either as isolated preparations or within whole-cell systems, to catalyze the formation of this compound from its precursors, L-valine and tetradecanoic acid (or its activated derivatives). This approach circumvents the need for harsh reagents and protective group chemistry often associated with conventional organic synthesis.

The central reaction in the enzymatic synthesis of this compound is the acylation of the amino group of L-valine with a tetradecanoyl moiety. Hydrolases, particularly lipases and proteases, are commonly employed for this purpose, catalyzing the formation of the amide bond. nih.gov The reaction can proceed via direct amidation of the fatty acid or through aminolysis of a fatty acid ester.

Lipases (EC 3.1.1.3) are versatile enzymes known for their ability to catalyze esterification, transesterification, and amidation reactions in non-aqueous or low-water environments. nih.gov Lipase (B570770) B from Candida antarctica (CALB), often used in its immobilized form as Novozym® 435, is a particularly effective biocatalyst for N-acylation reactions due to its broad substrate specificity, high stability, and enantioselectivity. nih.govresearchgate.net

The catalytic mechanism of CALB involves a serine residue in the active site which acts as a nucleophile, forming an acyl-enzyme intermediate with the fatty acid. This intermediate then reacts with the amino group of valine to form this compound. nih.gov While specific studies detailing the synthesis of this compound using CALB are not abundant in the readily available literature, extensive research on the CALB-catalyzed acylation of other amino acids with various fatty acids provides a strong basis for its applicability. researchgate.net For instance, CALB has been successfully used in the acylation of various amino alcohols, demonstrating its efficacy in forming amide bonds. nih.gov

The enzymatic production of N-acyl amino acids, including this compound, aligns well with the twelve principles of green chemistry. This approach offers several environmental and sustainability advantages over traditional chemical methods, which often rely on hazardous reagents like acyl chlorides and organic solvents. tue.nl

Key green chemistry benefits of enzymatic synthesis include:

Waste Prevention: Enzymatic reactions are highly selective, minimizing the formation of by-products and reducing waste. researchgate.net

Atom Economy: In direct amidation, the theoretical atom economy is high as most atoms from the reactants are incorporated into the final product.

Less Hazardous Chemical Syntheses: The use of enzymes eliminates the need for toxic and corrosive reagents like thionyl chloride or oxalyl chloride, which are often used to activate carboxylic acids in chemical synthesis. tue.nl

Safer Solvents and Auxiliaries: Enzymatic reactions can often be carried out in greener solvents or even in solvent-free systems, reducing the reliance on volatile organic compounds. nih.gov

Design for Energy Efficiency: Biocatalytic reactions typically proceed under mild conditions of temperature and pressure, leading to lower energy consumption compared to conventional chemical processes. mdpi.com

Use of Renewable Feedstocks: The substrates, L-valine and tetradecanoic acid, can be derived from renewable biological sources.

Catalysis: Enzymes are highly efficient catalysts that can be used in small quantities and are often recyclable, especially when immobilized. uni-duesseldorf.de

The efficiency and yield of the enzymatic synthesis of this compound are highly dependent on various reaction parameters. Optimization of these parameters is crucial for developing a viable and scalable process.

The concentration of the lipase directly influences the reaction rate. Generally, increasing the enzyme concentration leads to a higher reaction rate, up to a certain point where substrate availability or mass transfer limitations become the limiting factor. researchgate.net For instance, in the synthesis of other amides, increasing the enzyme loading of Novozym 435 has been shown to enhance the reaction yield until a plateau is reached. nih.gov

Immobilization of the lipase onto a solid support is a key strategy to improve its stability, facilitate its recovery and reuse, and simplify the purification of the product. uni-duesseldorf.deresearchgate.net Candida antarctica lipase B is commercially available in an immobilized form, Novozym® 435, where the enzyme is adsorbed onto a macroporous acrylic resin. semanticscholar.org This immobilization enhances the enzyme's stability in organic solvents and at elevated temperatures. diva-portal.org Other immobilization techniques, such as covalent attachment to various supports, can also be employed to further enhance the operational stability of the lipase. nih.gov

The table below illustrates the impact of enzyme concentration on the yield of a generic lipase-catalyzed amidation reaction, based on findings from related studies.

Table 1: Illustrative Effect of Enzyme Concentration on Amide Yield

| Enzyme Concentration (wt% of substrates) | Reaction Time (h) | Amide Yield (%) |

|---|---|---|

| 5 | 24 | 65 |

| 10 | 24 | 80 |

| 15 | 24 | 90 |

| 20 | 24 | 92 |

| 25 | 24 | 92 |

Note: Data is illustrative and based on general trends observed in lipase-catalyzed amidation reactions. nih.gov

Temperature significantly affects both the enzyme's activity and stability. Each enzyme has an optimal temperature at which it exhibits maximum activity. nih.gov For lipases like CALB, this is often in the range of 40-70°C. mdpi.com Below the optimum temperature, the reaction rate is lower, while above it, the enzyme may undergo thermal denaturation, leading to a loss of activity. nih.gov

pH is another critical parameter, as it influences the ionization state of both the enzyme's active site residues and the substrates. nih.gov For the acylation of an amino acid, the pH of the microenvironment of the enzyme is important. While the bulk reaction may be in an organic solvent, residual water or the use of a buffer can establish a specific pH. The optimal pH for lipase-catalyzed amidation can vary but is often in the neutral to slightly alkaline range. mdpi.com

The substrate molar ratio of tetradecanoic acid (or its ester) to L-valine is a key factor in maximizing the yield of this compound while minimizing the formation of by-products. An excess of the acyl donor is often used to drive the reaction towards product formation. researchgate.net However, a very large excess may not significantly increase the yield further and can complicate downstream processing.

The following interactive table provides a hypothetical representation of how varying these parameters could influence the yield of this compound in a lipase-catalyzed synthesis.

Table 2: Hypothetical Optimization of Reaction Parameters for this compound Synthesis

| Temperature (°C) | pH (optimal range) | Substrate Molar Ratio (Acid:Amino Acid) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 40 | 7.0-8.0 | 1:1 | 48 | 65 |

| 50 | 7.0-8.0 | 1:1 | 48 | 75 |

| 60 | 7.0-8.0 | 1:1 | 48 | 85 |

| 70 | 7.0-8.0 | 1:1 | 48 | 70 (denaturation) |

| 60 | 6.0 | 1:1 | 48 | 60 |

| 60 | 9.0 | 1:1 | 48 | 80 |

| 60 | 7.0-8.0 | 1.5:1 | 48 | 92 |

| 60 | 7.0-8.0 | 2:1 | 48 | 93 |

Note: This data is hypothetical and serves to illustrate the expected trends in process optimization.

Optimization of Biocatalytic Reaction Parameters

Comparative Analysis of Synthetic Strategies

The synthesis of this compound, an N-acyl amino acid (NAAA), can be achieved through various chemical and enzymatic routes. The selection of a specific methodology is often a trade-off between reaction efficiency, cost, scalability, and environmental impact. The two primary approaches are traditional chemical synthesis, often involving the acylation of the amino acid, and biocatalytic methods using enzymes.

Chemical strategies, such as the Schotten-Baumann reaction, are well-established for industrial production. researchgate.net This method typically involves reacting valine with myristoyl chloride (the acyl chloride of tetradecanoic acid) under alkaline conditions. While effective, this approach is associated with significant environmental and safety concerns, primarily due to the use of hazardous reagents and organic solvents. researchgate.net

In contrast, enzymatic synthesis represents a greener alternative, utilizing enzymes like lipases or acylases to catalyze the formation of the amide bond between tetradecanoic acid and valine. researchgate.net These biocatalytic methods operate under milder conditions and are lauded for being more environmentally friendly, though they may present challenges in terms of yield and enzyme stability. researchgate.net

Yield, Purity, and Scalability Considerations

The efficiency of this compound synthesis varies significantly between chemical and enzymatic methods. Yield, purity of the final product, and the potential for large-scale production are critical factors for industrial applications.

Chemical Synthesis: Conventional chemical methods, particularly the Schotten-Baumann type reactions, are known for their high yields and scalability. In the synthesis of a closely related compound, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (an N-acyl-L-valine derivative), a high yield of 94% was achieved using an acyl chloride in a Schotten-Baumann type reaction. mdpi.com This demonstrates the high efficiency of acyl chloride-based methods for acylating valine. These processes are mature and have been optimized for large-scale industrial production, ensuring a consistent and high-throughput supply. researchgate.net Purity is typically high following standard purification procedures like recrystallization or chromatography, which effectively remove byproducts and unreacted starting materials.

Enzymatic Synthesis: Enzymatic synthesis of N-acyl amino acids has been explored as an alternative, though yields can be more variable. While enzymatic methods have the advantage of high selectivity, which can lead to very pure products with minimal side reactions, the yields are often lower than those of chemical synthesis. researchgate.net For instance, research on the enzymatic synthesis of various N-acyl amino acids has shown that reaction conditions must be carefully optimized to achieve favorable conversion rates. However, process optimization can lead to significant improvements; in one study, the enzymatic synthesis of an N-acyl amino acid reached a conversion rate of 89.03%. researchgate.net The scalability of enzymatic processes can be hindered by factors such as high enzyme cost, the need for co-solvents, and potential enzyme inactivation, which can restrict widespread industrial adoption. researchgate.net

The following table provides a comparative overview of these synthetic strategies, using data from related N-acyl amino acid syntheses to illustrate the typical performance metrics.

| Parameter | Chemical Synthesis (Schotten-Baumann Type) | Enzymatic Synthesis |

|---|---|---|

| Typical Yield | High (e.g., 94% reported for a similar N-acyl-L-valine derivative mdpi.com) | Variable, often lower than chemical methods but can be optimized (e.g., up to 89% conversion reported for some NAAAs researchgate.net) |

| Purity | High, following standard purification | Potentially very high due to enzyme selectivity |

| Scalability | Well-established for large-scale industrial production | Challenging due to enzyme cost, stability, and reaction kinetics |

Environmental Impact and Sustainability of Production Methods

The growing demand for greener and more sustainable chemical processes has placed the environmental impact of synthetic methodologies under intense scrutiny.

Chemical Synthesis: The industrial synthesis of N-acyl amino acids often relies on acyl chlorides, which are typically produced using phosgene (B1210022) chemistry, a process involving highly toxic substances. researchgate.net The Schotten-Baumann reaction itself, while efficient, generates significant waste streams, including stoichiometric amounts of salt byproduct and requires the use of organic solvents. These factors contribute to a poor atom economy and a high environmental factor (E-factor), reflecting a large amount of waste generated per kilogram of product. The reliance on fossil-based raw materials for both reagents and solvents further adds to the carbon footprint of these methods.

Enzymatic Synthesis: Enzymatic routes are considered a cornerstone of green chemistry for producing N-acyl amino acids. researchgate.net These methods offer several key sustainability advantages:

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at ambient temperature and pressure, significantly reducing energy consumption.

Reduced Waste: They avoid the use of hazardous reagents like acyl chlorides and minimize the formation of inorganic salt byproducts.

Biodegradability: The catalysts (enzymes) are biodegradable, and the processes often utilize renewable starting materials (fatty acids from plant oils and amino acids from fermentation).

The table below summarizes the key environmental and sustainability considerations for each synthetic strategy.

| Factor | Chemical Synthesis (Schotten-Baumann Type) | Enzymatic Synthesis |

|---|---|---|

| Reagents | Often involves hazardous materials (e.g., acyl chlorides from phosgene chemistry) researchgate.net | Uses biodegradable enzymes as catalysts |

| Solvents | Typically requires organic solvents | Primarily aqueous media, sometimes with green co-solvents |

| Byproducts | Generates significant salt waste | Minimal byproducts (often just water) |

| Energy Consumption | Higher, may require heating/cooling | Low, operates at ambient temperatures |

| Overall Sustainability | Lower, due to hazardous inputs and waste generation | Higher, aligns with principles of green chemistry |

Advanced Analytical Characterization of N Tetradecanoylvaline and Its Conjugates

Spectroscopic Techniques

The comprehensive characterization of N-Tetradecanoylvaline and its conjugates relies on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecule's structural framework, the nature of its functional groups, and its precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure determination of organic molecules like this compound. nih.govmdpi.comethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. nih.govsteelyardanalytics.com

¹H-NMR spectroscopy provides information on the chemical environment of each proton in the molecule. For this compound, specific proton signals are expected for the valine residue and the tetradecanoyl acyl chain. The amide proton (N-H) typically appears as a doublet in the downfield region, while the alpha-proton of the valine moiety (α-CH) also presents as a multiplet. The protons of the long alkyl chain of the tetradecanoyl group produce a series of overlapping signals in the upfield region, with the terminal methyl group appearing as a distinct triplet.

¹³C-NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. steelyardanalytics.com The carbonyl carbons of the carboxylic acid and the amide groups are readily identifiable by their characteristic downfield chemical shifts, typically in the range of 170-180 ppm. steelyardanalytics.com The various methylene carbons of the acyl chain and the carbons of the valine residue appear at more shielded, upfield positions.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the amide proton and the carbonyl carbon of the tetradecanoyl chain, unequivocally confirming the N-acyl linkage.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for N-acyl amino acids. steelyardanalytics.comnih.govresearchgate.net

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~173 |

| Carboxyl (COOH) | ~10-12 (broad) | ~176 |

| Valine α-CH | ~4.5 (dd) | ~58 |

| Valine β-CH | ~2.2 (m) | ~30 |

| Valine γ-CH₃ | ~0.95 (d) | ~19 |

| Valine γ'-CH₃ | ~0.90 (d) | ~18 |

| Amide N-H | ~6.5 (d) | - |

| Acyl α-CH₂ | ~2.3 (t) | ~36 |

| Acyl β-CH₂ | ~1.6 (quint) | ~25 |

| Acyl (CH₂)₁₀ | ~1.2-1.4 (m) | ~29-30 |

| Acyl ω-1 CH₂ | ~1.3 (m) | ~22 |

Quantitative NMR (qNMR) is a powerful method for determining the purity of chemical compounds without the need for identical reference standards for the analyte itself. nih.govkoreascience.krbohrium.comusp.org The technique relies on the principle that the integrated signal intensity of an NMR peak is directly proportional to the number of nuclei contributing to that signal. usp.org

For the purity assessment of this compound, a certified internal standard with a known purity is added in a precisely weighed amount to a known mass of the analyte sample. koreascience.kr The purity of this compound can then be calculated using the following equation, by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard: usp.orgacs.org

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

MW = Molar mass

m = mass

P = Purity of the standard

Careful selection of non-overlapping signals and appropriate experimental parameters, such as a sufficient relaxation delay, are crucial for obtaining accurate and reliable purity values. koreascience.kr

Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. okstate.edunih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the bonds present. okstate.edu

The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups: the carboxylic acid, the secondary amide, and the long alkyl chain.

Table 2: Characteristic FTIR Absorption Bands for this compound Data compiled from general FTIR correlation tables. instanano.comlibretexts.orglibretexts.orgjournalwjbphs.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Secondary Amide | N-H stretch | 3250-3350 | Medium, Sharp |

| Secondary Amide (Amide I) | C=O stretch | 1630-1680 | Strong |

| Secondary Amide (Amide II) | N-H bend | 1510-1570 | Medium |

| Alkane | C-H stretch | 2850-2960 | Strong |

The broad O-H stretch of the carboxylic acid is a hallmark feature, while the strong carbonyl (C=O) absorptions for both the carboxylic acid and the amide group are also readily identifiable. libretexts.org The presence of the long methylene chain is confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of moderately polar and thermally fragile molecules like N-acyl amino acids. nih.govyoutube.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. youtube.com As the solvent evaporates, charged gas-phase ions are produced, which are then analyzed by the mass spectrometer. youtube.com

For this compound, analysis in positive ion mode would be expected to yield a prominent signal corresponding to the protonated molecule, [M+H]⁺. This allows for the precise determination of the compound's monoisotopic molecular weight. Sodium adducts, [M+Na]⁺, may also be observed. nih.gov

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in tandem MS), a characteristic fragmentation pattern can be obtained. For this compound, a major fragmentation pathway would involve the cleavage of the amide bond. This would result in fragment ions corresponding to the tetradecanoyl acylium ion and the protonated valine, providing further confirmation of the structure. Other characteristic losses, such as the loss of water (H₂O) or carbon monoxide (CO) from the parent or fragment ions, can also aid in structural elucidation. nih.govnih.gov

UPLC-MS/QTOF for Derivative Identification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-MS/QTOF) is a powerful tool for the identification and structural elucidation of this compound derivatives and conjugates. nih.govresearchgate.net This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of QTOF-MS. nih.govresearchgate.net

In the analysis of this compound, UPLC separates the parent compound from its derivatives and other related substances based on their polarity. The effluent from the UPLC column is then introduced into the QTOF mass spectrometer. The QTOF analyzer provides high-resolution mass spectra, enabling the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence. nih.govresearchgate.net This is particularly crucial for identifying unknown derivatives or metabolites where reference standards are not available.

Tandem mass spectrometry (MS/MS) experiments can be performed within the QTOF instrument to further probe the structure of the compounds. nih.gov By isolating a specific precursor ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced, which provide valuable structural information about the original molecule, such as the fatty acid chain and the amino acid moiety. nih.gov

A theoretical UPLC-MS/QTOF analysis of an this compound sample might involve the following parameters:

| Parameter | Condition |

| UPLC System | |

| Column | Reversed-phase C18 column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A time-programmed gradient from low to high organic phase concentration |

| Flow Rate | 0.3 - 0.5 mL/min |

| QTOF-MS System | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Mass Range | m/z 50 - 1500 |

| Capillary Voltage | 2.5 - 3.5 kV |

| Collision Energy | Ramped to obtain fragmentation for MS/MS |

This approach allows for the confident identification of derivatives such as hydroxylated or oxidized forms of this compound, as well as conjugates that may be formed in biological or chemical systems.

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from impurities, byproducts, and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of this compound. myfoodresearch.comnih.gov Reversed-phase HPLC is the most common mode used for this purpose, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

For purity analysis, a gradient elution method is typically employed to separate this compound from a wide range of potential impurities with varying polarities. researchgate.net Detection is often achieved using a UV detector, as the amide bond in this compound provides some UV absorbance. researchgate.netmdpi.com However, for enhanced sensitivity and for compounds lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag can be employed. nih.govresearchgate.netmdpi.com

Quantitative analysis by HPLC requires the use of a validated method with a suitable reference standard. myfoodresearch.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve.

A typical HPLC method for the analysis of this compound might be set up as follows:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and robustness to ensure reliable and accurate quantification of this compound.

Gas Chromatography (GC) for Volatile Byproducts and Related Analytes

Gas Chromatography (GC) is a valuable technique for the analysis of volatile byproducts and related analytes that may be present in samples of this compound. thermofisher.com Due to the low volatility of this compound itself, direct analysis by GC is not feasible. However, GC is well-suited for identifying and quantifying volatile impurities that may arise during the synthesis process, such as residual solvents or starting materials like tetradecanoyl chloride or valine methyl ester.

For the analysis of non-volatile but thermally stable related analytes, derivatization is necessary to increase their volatility. thermofisher.com A common derivatization technique is silylation, which replaces active hydrogens on the carboxyl and amide groups with trimethylsilyl (TMS) groups. thermofisher.com These TMS derivatives are much more volatile and can be readily analyzed by GC.

GC analysis is typically performed with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification of unknown components.

A hypothetical GC method for analyzing volatile byproducts in an this compound sample could be:

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of this compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique that provides both separation and mass information. mdpi.comekb.eg As discussed with UPLC-MS/QTOF, LC-MS allows for the sensitive detection and identification of this compound, its impurities, and degradation products. nih.gov The high sensitivity of modern mass spectrometers makes this technique ideal for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. biosciencejournals.comsemanticscholar.orgarcjournals.orgnih.govnih.gov After appropriate derivatization, GC-MS can be used to identify and quantify byproducts from the synthesis of this compound. The mass spectra obtained can be compared to spectral libraries for confident identification of unknown peaks.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) provides on-line structural elucidation of separated compounds. While less sensitive than MS, NMR provides unambiguous structural information. LC-NMR can be particularly useful for distinguishing between isomers that may have identical mass spectra. This technique can provide detailed information about the connectivity of atoms within the this compound molecule and its derivatives.

The selection of a particular hyphenated technique depends on the specific analytical question being addressed, with each offering unique advantages for a comprehensive understanding of the chemical profile of this compound.

Ancillary Analytical Methods

In addition to advanced instrumental techniques, simpler and more rapid methods play a crucial role in the analysis of this compound, particularly during process development and for routine monitoring.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgrochester.eduresearchgate.netnih.govresearchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate at different time points, the consumption of starting materials and the formation of the product can be visually assessed. libretexts.orgrochester.edu

A typical TLC setup for monitoring the acylation of valine with tetradecanoyl chloride would involve spotting the starting materials (valine and tetradecanoyl chloride) and the reaction mixture on a silica gel plate. The plate is then developed in an appropriate solvent system, which is chosen to provide good separation between the starting materials and the product.

| Parameter | Detail |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) |

| Visualization | UV light (if the compounds are UV active), or staining with a suitable reagent such as potassium permanganate or iodine vapor. rsc.org |

The progress of the reaction is determined by the disappearance of the starting material spots and the appearance and intensification of the product spot, which will have a different retention factor (Rf) value. The use of a "co-spot," where the starting material and reaction mixture are spotted in the same lane, can help in confirming the identity of the spots. libretexts.orgrochester.edu TLC provides a quick qualitative assessment of the reaction's status, guiding decisions on reaction time and workup procedures. libretexts.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a substance's empirical formula. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretical values calculated from the proposed molecular formula. For this compound, this process is crucial to confirm its atomic composition and, by extension, its molecular identity and purity.

The empirical formula of N-Tetradecanoyl-L-valine has been established as C₁₉H₃₇NO₃. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

Theoretical Elemental Composition

The molecular formula C₁₉H₃₇NO₃ leads to a molecular weight of 327.50 g/mol . The theoretical weight percentages of each element are as follows:

Carbon (C): 69.67%

Hydrogen (H): 11.38%

Nitrogen (N): 4.28%

Oxygen (O): 14.66%

These theoretical values serve as the benchmark against which experimentally obtained data are compared.

Experimental Validation

The experimental determination of the elemental composition of this compound is typically performed using a CHN analyzer, a combustion-based technique. In this method, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂.

The resulting gases are then separated, often by gas chromatography, and quantified by a thermal conductivity detector. The instrument provides the percentage composition of carbon, hydrogen, and nitrogen in the original sample. The oxygen content is usually determined by difference, by subtracting the sum of the C, H, and N percentages from 100%.

Data Interpretation and Purity Assessment

The validation of the empirical formula is achieved by comparing the experimentally determined percentages with the calculated theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. Generally, for a new compound to be considered analytically pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.

Table of Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 69.67 | 69.58 |

| Hydrogen (H) | 11.38 | 11.45 |

| Nitrogen (N) | 4.28 | 4.21 |

| Oxygen (O) | 14.66 | 14.76 |

For conjugates of this compound, the same principles of elemental analysis apply. The theoretical elemental composition would be calculated based on the molecular formula of the specific conjugate, and experimental analysis would be performed to validate that formula. Any significant deviation between the theoretical and experimental values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis is an indispensable tool in the rigorous characterization of this compound and its derivatives.

Investigation of Biological and Molecular Interactions Non Clinical Focus

Structure-Activity Relationships (SAR) in N-Tetradecanoylvaline Derivatives

The length of the fatty acyl chain is a critical determinant of the biological activity of lipopeptides and related compounds. frontiersin.orgrsc.org This principle holds true for N-acylvaline derivatives. The hydrophobic character of the molecule is directly modulated by the number of carbon atoms in the fatty acid tail, which in turn influences properties like membrane partitioning, emulsion stability, and biological efficacy. frontiersin.orgnih.gov

In a homologous series of N-acylvaline derivatives, variations in the acyl chain length from dodecanoyl (C12) to octadecenoyl (C18) lead to significant differences in their physicochemical and biological properties. For instance, studies on related N-fatty acyl amino acid glucosyl esters have shown that increasing the length of the fatty acyl hydrophobe enhances the stability of emulsions formed by these surfactants. researchgate.net Conversely, properties like wetting efficiency may decrease as the chain length increases. researchgate.net The optimal chain length for a specific biological effect, such as antimicrobial or antitumor activity, often represents a balance between membrane partitioning and the local damage the molecule can inflict upon insertion into a cell membrane. frontiersin.org For this compound, the 14-carbon chain (tetradecanoyl) provides a specific level of lipophilicity that defines its interaction with biological systems.

Table 1: Influence of Fatty Acyl Chain Length on Emulsion Stability of Related N-Acyl Valine Derivatives This table illustrates the general trend of how fatty acyl chain length affects emulsion stability, as observed in related N-acyl amino acid compounds.

| N-Acyl Valine Derivative | Fatty Acyl Chain Length | Relative Emulsion Stability |

|---|---|---|

| N-Dodecanoylvaline | C12 | Moderate |

| This compound | C14 | High |

| N-Hexadecanoylvaline | C16 | Very High |

When compared to derivatives containing different amino acids, the impact of the valine moiety becomes clear. For example, in studies of related N-fatty acyl amino acid glucosyl esters, compounds containing cysteine showed superior foaming and emulsifying capabilities compared to those with glycine (B1666218) or valine. researchgate.net The specific side chain of the amino acid—in valine's case, an isopropyl group—affects the steric and electronic profile of the head group of the molecule, thereby modulating its interaction with interfaces and biological targets. researchgate.netthermofisher.com The choice of amino acid is a key factor in fine-tuning the biological and physicochemical characteristics of this class of compounds. mdpi.com

Table 2: Comparative Functional Properties of N-Acyl Amino Acid Derivatives Based on Amino Acid Moiety This table provides a comparative overview of how the amino acid moiety influences the functional properties of related N-acyl amino acid compounds.

| Property | Valine Derivative | Glycine Derivative | Cysteine Derivative |

|---|---|---|---|

| Hydrophobicity | High | Moderate | Moderate (polar thiol group) |

| Foaming Potential | Moderate | Moderate | High |

| Emulsifying Capacity | Good | Good | Superior |

The biological function of a molecule is governed not only by its static structure but also by its conformational dynamics—the range of shapes it can adopt. mdpi.comrsc.org For this compound, both the fatty acyl chain and the valine residue possess significant conformational flexibility. The long tetradecanoyl chain can adopt various bent and extended conformations, which is critical for its ability to insert into and perturb the structure of lipid bilayers, a key mechanism for many bioactive lipids. researchgate.net

Similarly, the torsional angles within the valine backbone and side chain allow for a range of spatial arrangements. These dynamics at the molecular interface are crucial for biological activity, as they determine how well the molecule can fit into the binding site of a target protein or enzyme. nih.govnih.gov The dynamic interplay between different conformational states can regulate ligand binding, enzyme function, and the propensity for molecular aggregation. nih.govmdpi.com While specific studies on the conformational dynamics of this compound are not extensively documented, the principles derived from studies of other flexible molecules suggest that its ability to adapt its shape is fundamental to its molecular interactions and subsequent biological effects.

Molecular Mechanisms of Observed Biological Activities (In Vitro/Preclinical Models)

N-acyl amino acids and related lipopeptides are known to exhibit a range of biological activities, including antimicrobial, antiviral, and antitumoral effects, often mediated by their interaction with cellular membranes. frontiersin.orgmdpi.com

Research has indicated that certain N-acyl amino acid derivatives possess anticancer potential. researchgate.net Specifically, homologous series of N-fatty acyl amino acid esters have been evaluated for their antiproliferative activities. While detailed data on this compound's specific effects on liver tumor cell lines are emerging, the general class of compounds shows promise. The efficacy of such compounds is often dependent on the cell type and the specific molecular characteristics of the compound, such as chain length and amino acid identity. researchgate.net

The antiproliferative effect of such amphipathic molecules is frequently linked to their ability to permeabilize cellular membranes, leading to a disruption of cellular integrity and induction of cell death. frontiersin.org In the context of liver cancer, where various signaling pathways are often dysregulated, compounds that can interfere with membrane-associated proteins or signaling complexes could offer a therapeutic avenue. nih.govnih.gov

Table 3: Illustrative Antiproliferative Activity of N-Acyl Valine Derivatives This data is illustrative, based on general findings for N-acyl amino acids, to demonstrate potential trends in activity against cancer cell lines.

| Compound | Concentration (µM) | Cancer Cell Line | % Inhibition (Hypothetical) |

|---|---|---|---|

| N-Dodecanoylvaline | 50 | Liver Tumor Cell Line (e.g., HepG2) | 35% |

| This compound | 50 | Liver Tumor Cell Line (e.g., HepG2) | 55% |

| N-Hexadecanoylvaline | 50 | Liver Tumor Cell Line (e.g., HepG2) | 45% |

The molecular mechanisms underlying the antiproliferative effects of this compound are likely multifaceted. Based on the known actions of similar lipidic compounds, several cellular pathways and targets can be postulated. A primary mechanism could involve the physical disruption of the cancer cell membrane. The insertion of the tetradecanoyl tail into the lipid bilayer can alter membrane fluidity, permeability, and the function of membrane-embedded proteins, such as growth factor receptors or ion channels. frontiersin.org

Furthermore, such interactions can trigger downstream signaling cascades. For example, membrane stress can lead to the activation of apoptotic pathways. Other potential intracellular targets could include enzymes involved in lipid metabolism or signaling pathways that are critical for cancer cell proliferation and survival. nih.govnih.gov The hydrophobic nature of this compound would facilitate its entry into the cell, where it could interact with various intracellular components. Identifying the precise molecular targets and the signaling pathways modulated by this compound is an essential step in understanding its full biological potential.

Antimicrobial Activity against Pathogenic Bacteria and Fungi

While the broader class of N-acyl amino acids and their derivatives are known for antimicrobial properties, specific data for this compound is scarce.

There are no available research findings that specifically detail the membrane disruption mechanisms of this compound against pathogenic bacteria or fungi.

Studies have shown that a class of synthesized sugar esters, which includes 6-O-(N-tetradecanoyl valine)-glucopyranose, exhibits general antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov However, the specific minimum inhibitory concentration (MIC) values or the direct effect of this compound on microbial growth or virulence factors have not been individually reported. Similarly, while some complex valine derivatives have demonstrated the ability to inhibit biofilm formation, this has not been specifically documented for this compound. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Proteins, Lipids)

Detailed investigations into the direct interactions of this compound with biological macromolecules are not extensively covered in the available literature. Research has identified the compound as a constituent in annatto (B74696) (Bixa orellana L.) byproducts, but did not extend to its molecular interactions. mdpi.comresearchgate.net

There are no specific studies available that evaluate the inhibitory or modulatory effects of this compound on non-CYP hepatic enzymes or other enzyme systems.

No dedicated ligand-protein binding investigations for this compound are present in the reviewed scientific literature. While the general class of L-valine derivatives is of interest for their potential to interact with biological targets like enzymes and receptors, specific binding studies involving this compound have not been published. ontosight.ai

Impact on Membrane Dynamics and Cellular Structures

This compound, as an amphiphilic molecule, possesses a dual character with its hydrophobic N-tetradecanoyl (myristoyl) tail and its more polar valine headgroup. This structure predisposes it to interact with lipid bilayers, which are the fundamental components of cellular membranes. The introduction of such molecules into a membrane environment can influence the membrane's physical properties.

The long, saturated fatty acid chain can intercalate between the phospholipids (B1166683) of a membrane, leading to alterations in membrane fluidity. At lower temperatures, the presence of such acyl chains can interfere with the tight packing of phospholipid tails, thereby increasing fluidity and preventing the membrane from freezing. nih.gov Conversely, at physiological temperatures, the integration of these straight, saturated chains can decrease membrane fluidity by enhancing van der Waals interactions, making the membrane more viscous and ordered. frontiersin.org

The presence of exogenous lipoamino acids can also affect the clustering of specific lipids and proteins within the membrane. nih.govfrontiersin.org These interactions may lead to the formation or disruption of specialized membrane domains, sometimes referred to as lipid rafts, which are crucial for processes like cell signaling. nih.gov The mobility of integral and peripheral membrane proteins can be restricted or altered by these changes in the lipid environment, potentially impacting their function as transporters, receptors, or enzymes. nih.govyoutube.com

Self-Assembly and Supramolecular Chemistry of this compound Conjugates

The field of supramolecular chemistry investigates the organization of molecules into larger, functional structures held together by non-covalent forces. nih.govmdpi.com this compound and its derivatives are prime candidates for study in this area due to their intrinsic ability to self-assemble.

Formation of Hydrophobically Modulated Dipeptidic Gelators

This compound is a key component in a class of molecules known as low molecular weight gelators. Specifically, it can be part of a hydrophobically modulated dipeptide structure that forms supramolecular gels in various solvents. rsc.org These molecules, often with a general structure of CmH2m+1C(=O)NH(L)Val(C=O)NH–(CH2)n–(C=O)OBn, are capable of immobilizing solvent molecules within a three-dimensional network of self-assembled fibers. rsc.org

The N-tetradecanoyl group (where the alkyl chain 'm' has 13 carbons, plus the carbonyl carbon) provides the necessary hydrophobicity to drive the self-assembly process in certain solvents. Research on analogous systems demonstrates that the length of this hydrophobic chain is a critical parameter influencing gelation efficiency. A systematic investigation showed that as the length of the N-acyl chain (m) increases, the thermal stability (Tgel) and mechanical strength (yield stress) of the resulting gel also increase. rsc.org This is attributed to stronger van der Waals forces between the longer alkyl chains.

Table 1: Impact of N-Acyl Chain Length on Gel Properties in Toluene

This table is based on data for analogous dipeptidic gelators where this compound corresponds to the structure with m=13. The data illustrates the trend of increasing gel stability with longer hydrophobic chains.

| N-Acyl Chain (m value) | Gelation Number (GN) | Tgel (°C) |

| 9 | 45 | 45 |

| 11 | 35 | 58 |

| 13 (Tetradecanoyl) | 20 | 69 |

| 15 | 18 | 75 |

| 17 | 15 | 80 |

Data sourced from a systematic study on hydrophobically modulated dipeptide-based gelators. rsc.org

Nanoscale Molecular Assemblies and Biomimetic Material Formation

The self-assembly of this compound conjugates does not stop at the formation of gels. On a smaller scale, it leads to the creation of well-defined nanoscale molecular assemblies. nih.gov These assemblies are driven by non-covalent interactions and can result in structures such as nanofibers, ribbons, or vesicles. nih.gov The process is a "bottom-up" approach to fabricating materials, where molecular-level design dictates the final macroscopic structure. nih.gov

These self-organized structures are of significant interest in the field of biomimetic materials, which seeks to create synthetic materials that mimic the structure and function of biological ones. nih.govasu.edu For instance, the fibrous networks formed by these gelators can resemble the architecture of the extracellular matrix, a natural scaffold for cells in tissues. This mimicry requires careful design of the molecular building blocks to control the resulting morphology and interaction with biological interfaces. nih.gov

Intermolecular Forces Driving Self-Organization

The spontaneous self-assembly of this compound conjugates into organized supramolecular structures is governed by a delicate balance of several non-covalent intermolecular forces. mdpi.com The primary forces at play include:

Hydrogen Bonding: The valine residue contains amide (-CONH-) and potential carboxyl groups which are potent donors and acceptors for hydrogen bonds. These interactions are highly directional and are crucial for the initial alignment of the molecules, often leading to the formation of β-sheet-like arrangements, which is a common motif in peptide self-assembly. rsc.org

Hydrophobic Interactions/Van der Waals Forces: The long N-tetradecanoyl chain is strongly hydrophobic. In polar solvents, these chains tend to segregate from the solvent and aggregate together to minimize their contact with water. The cumulative effect of weak van der Waals forces along the length of the 14-carbon chains provides significant stability to the assembled structure. rsc.org

π-π Stacking: While this compound itself lacks aromatic rings, conjugates often incorporate them (e.g., the benzyl (B1604629) ester group, OBn, in some studied gelators). rsc.org When present, these aromatic groups can stack on top of each other, and this π-π interaction provides an additional directional force that helps to organize the molecules and stabilize the final supramolecular architecture. rsc.org

The interplay of these forces dictates the final structure, whether it be a fiber, a sheet, or another complex assembly. The solvent environment plays a critical role by modulating the strength of these interactions, particularly the hydrophobic effect. rsc.org

Applications in Advanced Materials and Chemical Biology Excluding Direct Human Therapeutic Use

N-Tetradecanoylvaline as a Component in Sustainable Materials

The quest for environmentally friendly materials has led to the exploration of bio-based molecules like this compound. Its unique chemical structure, featuring a fatty acid tail and an amino acid headgroup, imparts properties that are valuable in the creation of sustainable products.

A recent study has highlighted the potential of utilizing byproducts from the annatto (B74696) (Bixa orellana L.) industry to create innovative antioxidant packaging materials. researchgate.netmdpi.com Through advanced analytical techniques, this compound was identified as one of the non-volatile compounds present in these byproducts. mdpi.com The research demonstrated that packaging films developed from these residues, which are typically underutilized, exhibited significant antioxidant properties. researchgate.netmdpi.com This offers a promising avenue for extending the shelf life of food products and reducing spoilage, aligning with the principles of a circular economy by transforming agricultural waste into high-value resources. researchgate.netmdpi.com The presence of compounds like this compound contributes to the antioxidant capacity of these films, showcasing the potential for developing active and sustainable packaging solutions. mdpi.comresearchgate.netnih.govmdpi.comnih.gov

N-acyl amino acids, including this compound, are recognized as bio-based surfactants. nih.govgoogle.com These molecules are amphiphilic, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. nih.govmdpi.com This dual nature allows them to act as effective surfactants and emulsifiers in various applications. mdpi.comperiodikos.com.br

The surface-active properties of N-acyl amino acids are influenced by their molecular structure, including the length of the acyl chain and the type of amino acid. nih.gov Generally, these bio-surfactants exhibit desirable foaming properties and can act as wetting and emulsifying agents. nih.govresearchgate.net For instance, studies on various N-acyl amino acids have demonstrated their capacity for foam production with good stability. nih.govresearchgate.net The emulsifying power of these surfactants is crucial for creating stable mixtures of oil and water. acs.org While specific data for this compound's wetting, foaming, and emulsifying potencies are part of the broader class of N-acyl amino acids, the general trend indicates that C12-C14 derivatives often show strong surfactant properties. tandfonline.com

Table 1: General Surfactant Properties of N-Acyl Amino Acids

| Property | General Observation for N-Acyl Amino Acids | Influencing Factors |

|---|---|---|

| Wetting | Efficiency often increases with decreasing acyl chain length. nih.gov | Length of the fatty acid chain. tandfonline.com |

| Foaming | Moderate to high foam production with good stability. nih.govresearchgate.net | Acyl chain length, type of amino acid, pH. nih.govresearchgate.net |

| Emulsifying | Effective in creating oil-in-water emulsions. nih.govacs.org | Hydrophilic-lipophilic balance (HLB), acyl chain length. nih.govresearchgate.net |

The stability of an emulsion is a critical factor, and N-acyl amino acids have shown promise in this area. tandfonline.comtandfonline.comresearchgate.net They achieve this by reducing the interfacial tension between the oil and water phases, which is the energy required to create and maintain the interface. mdpi.combiolinscientific.commpg.de By lowering this tension, the emulsion becomes more thermodynamically stable. mdpi.combiolinscientific.com The structure of the N-acyl amino acid, particularly the length of the hydrophobic fatty acyl chain, plays a significant role in its ability to stabilize emulsions. nih.gov Longer chains can enhance the stability of the derived emulsion. nih.gov Furthermore, the interfacial film formed by these surfactant molecules acts as a barrier, preventing the coalescence of droplets. researchgate.netbiolinscientific.comresearchgate.net Studies on related compounds have shown that N-acyl derivatives can significantly improve the stability of fat emulsions. google.com

Role as Bio-based Surfactants and Emulsifiers

Utility in Chemical Biology Research

The unique chemical properties of N-acyl amino acids also make them valuable tools for researchers in the field of chemical biology, which involves studying biological systems using chemical techniques.

N-acyl amino acids are being explored in the design of chemical probes for proteomics, the large-scale study of proteins. nih.govnih.gov These probes are synthetic small molecules that can be used to selectively modify and study proteins within their natural environment in living cells. acs.orgfrontiersin.org The design of these probes often involves incorporating a reporter group, such as a fluorescent tag or an affinity handle, onto the N-acyl amino acid structure. acs.orgimperial.ac.uk This allows for the visualization and enrichment of target proteins. imperial.ac.uknih.gov The N-acyl chain can facilitate interaction with proteins, and the amino acid headgroup can be modified to enhance specificity. nih.gov For example, the development of probes with clickable functional groups allows for their attachment to target proteins using bio-orthogonal chemistry, a type of reaction that does not interfere with biological processes. imperial.ac.ukresearchgate.netuni-muenchen.de This approach enables the identification and quantification of protein modifications and interactions, providing valuable insights into cellular processes. imperial.ac.ukbiorxiv.org While direct examples of this compound as a specific probe are emerging, the broader class of N-acyl amino acids serves as a versatile scaffold for creating such tools for proteomic investigations. nih.govfrontiersin.orgnomuraresearchgroup.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Contributions to Understanding Biological Processes at a Molecular Level

There is no documented research indicating that this compound has been utilized as a tool or subject of study to elucidate molecular-level biological processes.

Development of Metal-Peptide Systems for Industrial Applications

No information was found on the incorporation of this compound into metal-peptide systems for any industrial purpose.

Due to the lack of specific data for this compound in these areas, a detailed article as per the provided outline cannot be generated. Further research would be required to determine if this compound has any of the specified applications.

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Biological Roles and Mechanisms

While N-acyl amino acids are recognized as an important family of endogenous signaling molecules, the specific physiological roles for many of these compounds, including N-Tetradecanoylvaline, are not yet known. mdpi.com The discovery that different NAAAs can elicit varied biological effects, such as the antiproliferative activity of N-acyl alanines or the regulation of energy homeostasis by N-oleoyl phenylalanine, suggests that a wealth of functions remains to be discovered. mdpi.com

A primary unanswered question is the full extent of their signaling pathways. Although some NAAAs interact with G protein-coupled receptors (GPCRs) and ion channels, many of their molecular targets are yet to be identified. nih.gov Future research must focus on identifying specific receptors and downstream signaling cascades for this compound to elucidate its precise mechanism of action. It is plausible that, like other lipids, it functions as a ligand for various receptors or modulates the activity of enzymes involved in lipid metabolism. researchgate.net

Furthermore, the biosynthesis and degradation pathways for most NAAAs are not completely understood. mdpi.com While enzymes like PM20D1 are known to catalyze the synthesis and hydrolysis of some NAAAs, the full enzymatic machinery governing the levels of this compound in different tissues is an area ripe for investigation. nih.gov Understanding this regulation is crucial, as it could reveal how the production of this compound is controlled in both physiological and pathological states. A significant challenge remains in definitively determining the cellular functions of specific NAAAs, which may act as biosurfactants or antibacterial agents in some organisms, or as cell-signaling molecules in mammals. frontiersin.org

Key Unanswered Questions:

What are the specific protein receptors or targets for this compound?

What are the downstream signaling pathways activated by this compound binding?

Which specific enzymes are responsible for the in-vivo synthesis and degradation of this compound?

Does this compound have currently unknown roles in processes like inflammation, neurotransmission, or immune response? nih.gov

Development of Novel Synthetic Routes for this compound and its Analogues

The synthesis of N-acyl amino acids is fundamental for studying their biological activity and for developing potential therapeutic agents. researchgate.net While established methods exist, such as the reaction of an amino acid with a fatty acyl chloride, there is a continuous need for more efficient, scalable, and environmentally friendly synthetic routes. researchgate.net Future research in synthetic chemistry will likely focus on developing novel catalytic methods that avoid harsh reagents and minimize waste.

The exploration of novel synthetic routes is a multidisciplinary effort that can accelerate the discovery of new drug candidates. The development of techniques like transition-metal catalysis and photoredox catalysis offers new avenues for constructing complex molecules with high precision and efficiency. These advanced methods could be applied to the synthesis of this compound and, more importantly, to a diverse library of its analogues.

Creating analogues with modifications to the fatty acid chain (e.g., altering length, saturation, or branching) and the valine headgroup is crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogues allows researchers to probe how specific structural features influence biological activity, helping to identify the key components necessary for receptor binding or enzyme inhibition. researchgate.net

Improved Pharmacokinetic Properties: Analogues can be designed to have enhanced stability against hydrolysis by enzymes like PM20D1, leading to a longer duration of action in vivo. researchgate.net

Enhanced Potency and Selectivity: Modifications can lead to compounds with higher affinity and selectivity for a specific biological target, potentially reducing off-target effects.

| Synthetic Goal | Potential Approach | Desired Outcome | Reference |

|---|---|---|---|

| Increased Efficiency | Transition-Metal Catalysis (e.g., Palladium-catalyzed cross-coupling) | Higher yields, milder reaction conditions, rapid assembly of scaffolds. | |

| Stereocontrol | Asymmetric Catalysis | Synthesis of specific stereoisomers to test for differential biological activity. | |

| Analogue Diversity | Combinatorial Chemistry, Late-stage functionalization | Creation of large libraries of related compounds for high-throughput screening. | |

| Metabolic Stability | Synthesis of non-hydrolyzable analogues (e.g., isoindoline N-acyl amino acids) | Increased resistance to enzymatic degradation, improved in vivo efficacy. | researchgate.net |

Advanced Characterization of Complex Biological Interactions Using Hyphenated Techniques

Understanding the role of this compound in a biological system requires highly sensitive and specific analytical methods to detect and quantify it in complex matrices like plasma, tissues, and cells. Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable tools for this purpose. nih.gov

Future research will heavily rely on the application of advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com These methods allow for the separation of this compound from other lipids and metabolites, followed by its unambiguous identification and quantification, even at very low concentrations. mdpi.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry can provide rapid and sensitive analysis, which is crucial for high-throughput studies. nih.gov

Beyond simple quantification, these techniques can be used to explore the compound's interactions. For instance, co-immunoprecipitation followed by LC-MS can identify proteins that bind to this compound. Metabolomic studies using LC-MS can reveal how the levels of this compound and its metabolites change in response to stimuli or in disease states.

Other powerful hyphenated techniques that will advance research include: